molecular formula C13H9ClF3NO3 B1453703 Ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate CAS No. 1040013-63-5

Ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate

Cat. No. B1453703
M. Wt: 319.66 g/mol
InChI Key: XDUCCTPHMSLSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate is a chemical compound with the molecular formula C13H9ClF3NO3 . It has a molecular weight of 319.66 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Overview of Quinoline and Its Derivatives

Quinolines, including ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate, are a class of heterocyclic aromatic compounds with a wide range of applications in scientific research. These compounds are known for their versatile chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry Applications

Quinoline derivatives play a crucial role in medicinal chemistry, serving as core structures for the development of various therapeutic agents. They have been extensively explored for their antimicrobial, anticancer, anti-inflammatory, and antimalarial activities. The substitution pattern on the quinoline nucleus, including the trifluoromethoxy group, significantly influences their biological activities, allowing for the design of compounds with targeted therapeutic effects (Pereira et al., 2015).

Environmental and Material Science

In environmental science, quinoline derivatives are investigated for their role as corrosion inhibitors. The electron-rich nature of these compounds enables them to form stable complexes with metal surfaces, providing protection against corrosion. This property is particularly important in industries where metal longevity and durability are critical (Verma, Quraishi, & Ebenso, 2020). Additionally, quinoline-based compounds are utilized in materials science for the development of optoelectronic materials due to their excellent π–π stacking ability and electron-deficient nature, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthesis and Green Chemistry

The synthesis of quinoline derivatives, including ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate, is a topic of interest in the context of green chemistry. Researchers are developing environmentally friendly methods for synthesizing these compounds to minimize the use of hazardous chemicals and solvents. These green chemistry approaches not only reduce environmental impact but also enhance the efficiency and sustainability of the synthetic processes (Nainwal et al., 2019).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This suggests that it may be harmful if swallowed and causes serious eye irritation. Always handle such compounds with appropriate safety measures.

properties

IUPAC Name

ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO3/c1-2-20-12(19)8-6-18-11-7(10(8)14)4-3-5-9(11)21-13(15,16)17/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUCCTPHMSLSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651943
Record name Ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate

CAS RN

1040013-63-5
Record name Ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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